molecular formula C18H18N4O2 B11202502 1-(4-methoxyphenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

1-(4-methoxyphenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11202502
M. Wt: 322.4 g/mol
InChI Key: PXSKYHMQPJMEKK-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is an organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(4-methoxyphenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.

    Introduction of the carboxamide group: This step involves the reaction of the triazole derivative with a suitable carboxylic acid derivative under appropriate conditions.

    Substitution reactions: The final compound is obtained by introducing the 4-methoxyphenyl and 4-methylbenzyl groups through substitution reactions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-methoxyphenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-methoxyphenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and receptor binding.

    Medicine: It is being explored for its potential therapeutic applications, including as an antimicrobial and anticancer agent.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

1-(4-methoxyphenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:

    1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the 4-methylbenzyl group, which may affect its biological activity.

    N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the 4-methoxyphenyl group, which may influence its chemical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H18N4O2

Molecular Weight

322.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]triazole-4-carboxamide

InChI

InChI=1S/C18H18N4O2/c1-13-3-5-14(6-4-13)11-19-18(23)17-12-22(21-20-17)15-7-9-16(24-2)10-8-15/h3-10,12H,11H2,1-2H3,(H,19,23)

InChI Key

PXSKYHMQPJMEKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CN(N=N2)C3=CC=C(C=C3)OC

Origin of Product

United States

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